6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound with significant interest in medicinal chemistry and material science. Its chemical formula is , and it is classified as a specialty material. This compound is notable for its potential applications in pharmaceuticals due to the presence of both a thiophene ring and a nitrobenzylidene moiety, which can influence biological activity.
The compound can be sourced from various chemical suppliers, including Parchem and Sigma-Aldrich, which offer it under the CAS number 692869-32-2. It falls under the category of specialty chemicals, often utilized in research and development settings due to its unique structural features and properties .
The synthesis of 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves a multi-step process:
The molecular structure of 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile features a tetrahydrobenzo[b]thiophene core with a methyl group at position 6 and a nitrobenzylidene group at position 2. The compound’s structure can be represented using various chemical notation systems such as SMILES or InChI.
CC1=C(SC2=C1C(=CC=C2)N=C(C#N)N)C(=C(C=C(C#N)O)C=O)C=O
The presence of multiple functional groups contributes to its reactivity and potential biological activity.
The compound can undergo various chemical reactions typical for compounds containing both amine and carbonitrile functionalities. Notably:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The physical properties of 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming these properties .
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has potential applications in:
Continued exploration into its biological activities and synthesis methods could lead to broader applications across various scientific fields.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: